molecular formula C10H11NO3 B14846052 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone

1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone

Cat. No.: B14846052
M. Wt: 193.20 g/mol
InChI Key: UQEBCIYKVZRQGI-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone can be synthesized through various methods. One common approach involves the acetylation of 6-methoxypyridin-4-yl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as methanol or ethanol can facilitate the reaction and enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(6-Methoxypyridin-3-yl)ethanone: Similar structure but with different substitution pattern.

    2-Acetyl-6-methoxypyridine: Lacks the ethanone moiety.

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(2-acetyl-6-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-9(7(2)13)11-10(5-8)14-3/h4-5H,1-3H3

InChI Key

UQEBCIYKVZRQGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)C(=O)C

Origin of Product

United States

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